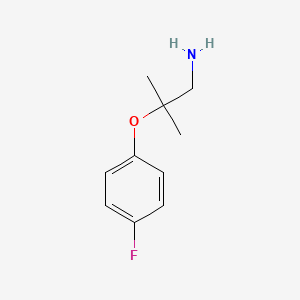

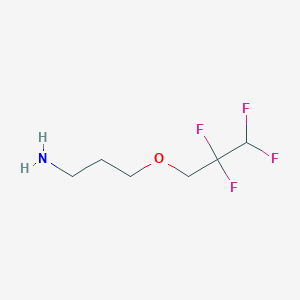

![molecular formula C9H8N4O3 B6352414 [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 90886-85-4](/img/structure/B6352414.png)

[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a compound with the CAS Number: 90049-83-5 . It has a molecular weight of 191.15 . The IUPAC name for this compound is 3-(3-nitrophenyl)-1,2,4-oxadiazole . The InChI code for this compound is 1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as “[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine”, often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This method has been used to synthesize a variety of 1,2,4-oxadiazole derivatives exhibiting biological activity .Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazole derivatives are influenced by the type of substituents on the heterocyclic ring . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can afford different 1,2,4-oxadiazole derivatives .Physical And Chemical Properties Analysis

“[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a solid powder . It is stored at ambient temperature . The solubility of 1,2,4-oxadiazoles in water is determined by the type of substituents on the heterocyclic ring .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of oxadiazole derivatives, including compounds similar to “[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine”, have been explored for their potential applications in various fields. For instance, compounds have been synthesized through routes like the polyphosphoric acid condensation, providing a high-yield synthesis approach. These compounds are characterized using spectroscopic techniques such as FT-IR, DSC, NMR, and Mass spectrometry, indicating their structural and thermal properties (Ganesh Shimoga, E. Shin, Sang‐Youn Kim, 2018).

Medicinal Chemistry

- In medicinal chemistry, oxadiazole derivatives have shown promising biological activities. For example, a study on N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines revealed their potential as anti-tumor agents against several cancer cell lines, highlighting the therapeutic potential of oxadiazole derivatives (A. Ramazani, M. Khoobi, et al., 2014).

Material Science

- Oxadiazole derivatives have been investigated for their applications in material science, particularly in the synthesis of mesogenic materials. New mesogenic series with 1,3,4-oxadiazole rings and nitro terminal groups have been synthesized, showing different liquid crystalline phases. These materials' liquid crystalline properties are significantly influenced by the presence of polar nitro groups and the length of the alkoxy terminal chain (H. Abboud, S. J. Lafta, I. H. Tomi, 2017).

Antimicrobial and Antidiabetic Screening

- Some oxadiazole derivatives have been screened for their antimicrobial and antidiabetic activities. For instance, a series of N-substituted oxadiazole derivatives were synthesized and evaluated for their in vitro antidiabetic activity, demonstrating the potential of these compounds in developing new therapeutic agents (J. Lalpara, M. Vachhani, et al., 2021).

Safety and Hazards

Orientations Futures

The future directions for the research and development of 1,2,4-oxadiazole derivatives, such as “[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine”, include the discovery of new molecules with potential biological effects . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are being sought .

Mécanisme D'action

Target of Action

The primary target of [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine is Aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary mechanism for glucose metabolism that can contribute to complications in diabetes.

Mode of Action

It is known that the compound interacts with its target, aldose reductase, and may inhibit its activity . This interaction and potential inhibition could lead to changes in the polyol pathway and glucose metabolism.

Biochemical Pathways

The compound affects the polyol pathway by potentially inhibiting Aldose reductase . The polyol pathway is a secondary mechanism for glucose metabolism, and its dysregulation can lead to complications in diabetes. By inhibiting Aldose reductase, the compound could potentially prevent these complications.

Result of Action

By potentially inhibiting aldose reductase, the compound could affect glucose metabolism and prevent complications related to the dysregulation of the polyol pathway .

Propriétés

IUPAC Name |

[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c10-5-8-11-9(12-16-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBFZLQIYKEFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)

![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)

![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)

![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)

![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)

![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)

![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)